molecular formula C18H14Cl2N4O2 B5732499 2-(2,4-dichlorophenoxy)-N'-[(E)-quinoxalin-2-ylmethylidene]propanehydrazide

2-(2,4-dichlorophenoxy)-N'-[(E)-quinoxalin-2-ylmethylidene]propanehydrazide

Cat. No.: B5732499
M. Wt: 389.2 g/mol
InChI Key: JTVAEZRGXYDHSC-LSHDLFTRSA-N
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Description

2-(2,4-dichlorophenoxy)-N’-[(E)-quinoxalin-2-ylmethylidene]propanehydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of dichlorophenoxy and quinoxalinylmethylidene groups, which contribute to its distinct properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N’-[(E)-quinoxalin-2-ylmethylidene]propanehydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2,4-dichlorophenol with propionic acid to form 2-(2,4-dichlorophenoxy)propionic acid. This intermediate is then converted to its hydrazide form through a reaction with hydrazine hydrate. The final step involves the condensation of the hydrazide with quinoxalin-2-carbaldehyde under acidic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N’-[(E)-quinoxalin-2-ylmethylidene]propanehydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinoxaline derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the quinoxaline ring to its dihydro form.

    Substitution: Halogen substitution reactions can occur, where the chlorine atoms are replaced by other functional groups using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Quinoxaline derivatives.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Methoxy-substituted derivatives.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N’-[(E)-quinoxalin-2-ylmethylidene]propanehydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N’-[(E)-quinoxalin-2-ylmethylidene]propanehydrazide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors involved in critical biological pathways. For instance, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis, while its anticancer properties could be due to the induction of apoptosis in cancer cells through the activation of caspases .

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dichlorophenoxy)acetic acid: A related compound used as a herbicide.

    2-(2,4-dichlorophenoxy)propionic acid: Another herbicide with similar structural features.

    2-(4-chloro-2-methylphenoxy)propionic acid: Known for its use in controlling broadleaf weeds.

Uniqueness

2-(2,4-dichlorophenoxy)-N’-[(E)-quinoxalin-2-ylmethylidene]propanehydrazide stands out due to its combination of dichlorophenoxy and quinoxalinylmethylidene groups, which confer unique chemical and biological properties.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[(E)-quinoxalin-2-ylmethylideneamino]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N4O2/c1-11(26-17-7-6-12(19)8-14(17)20)18(25)24-22-10-13-9-21-15-4-2-3-5-16(15)23-13/h2-11H,1H3,(H,24,25)/b22-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTVAEZRGXYDHSC-LSHDLFTRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN=CC1=NC2=CC=CC=C2N=C1)OC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)N/N=C/C1=NC2=CC=CC=C2N=C1)OC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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